

# EUK-134 in Seahorse Assays: A Novel Approach to Assessing Mitochondrial Respiration

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## Compound of Interest

Compound Name: EUK-134

Cat. No.: B1671782

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## Application Notes and Protocols for Researchers

### Introduction

**EUK-134** is a synthetic salen-manganese complex renowned for its potent superoxide dismutase (SOD) and catalase mimetic activity.<sup>[1][2][3]</sup> This cell-permeable compound has demonstrated significant protective effects against oxidative stress-induced cellular damage by catalytically scavenging reactive oxygen species (ROS).<sup>[1][2]</sup> In the context of mitochondrial research, **EUK-134** has emerged as a valuable tool for investigating the role of oxidative stress in mitochondrial dysfunction. One powerful platform for studying mitochondrial function is the Agilent Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This application note provides a detailed protocol for utilizing **EUK-134** in conjunction with the Seahorse XF Cell Mito Stress Test to investigate the impact of oxidative stress on mitochondrial respiration.

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The Seahorse XF Cell Mito Stress Test is a widely accepted standard for assessing mitochondrial function by using a series of mitochondrial inhibitors to reveal key parameters of mitochondrial respiration. By incorporating **EUK-134** into this assay, researchers can elucidate the protective effects of this antioxidant compound on mitochondrial health and function under conditions of oxidative stress. This approach allows for a quantitative assessment of how scavenging mitochondrial ROS can preserve respiratory capacity and overall cellular bioenergetics.

## Data Presentation

The following table summarizes the quantitative data on the effects of **EUK-134** on mitochondrial respiration parameters in human skeletal muscle cells under tunicamycin-induced ER stress, as measured by a Seahorse XF assay.

Parameter	Vehicle Control	Tunicamycin (24h)	Tunicamycin + EUK-134
Basal Respiration (OCR, pmol/min)	~100	~150	~110
Maximal Respiration (OCR, pmol/min)	~200	~250	~200
Spare Respiratory Capacity (OCR, pmol/min)	~100	~100	~90
ATP Production (OCR, pmol/min)	~80	~120	~85
Proton Leak (OCR, pmol/min)	~20	~30	~25
Non-mitochondrial Respiration (OCR, pmol/min)	~25	~40	~30

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific instrumentation.

## Experimental Protocols

### Protocol 1: Preparation of EUK-134 Stock Solution

- Reconstitution: Prepare a 10 mM stock solution of **EUK-134** in sterile dimethyl sulfoxide (DMSO).

- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

## Protocol 2: Cell Culture and Plating for Seahorse Assay

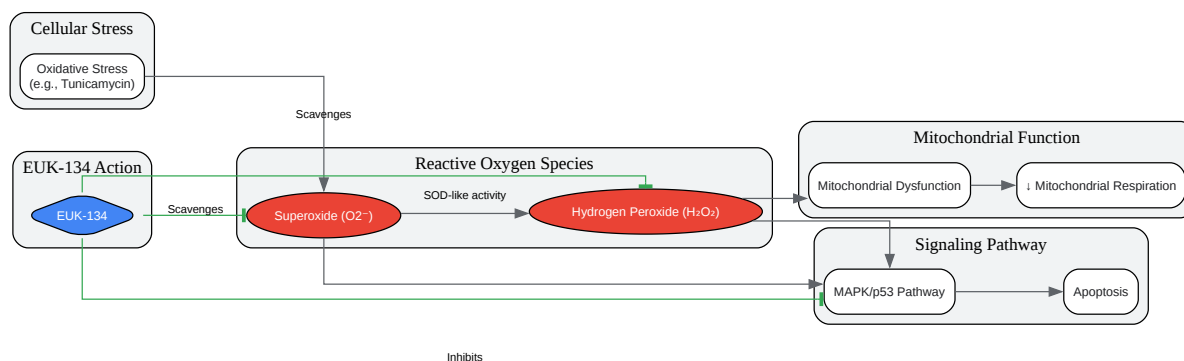
- Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the specific cell type being investigated. Allow the cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
- **EUK-134** Pre-treatment (Optional): If investigating the protective effects of **EUK-134**, pre-treat the cells with the desired concentration of **EUK-134** (e.g., 10-20 µM) for a specified duration (e.g., 24 hours) prior to the Seahorse assay. Include a vehicle control (DMSO) group.

## Protocol 3: Seahorse XF Cell Mito Stress Test with EUK-134

- Hydrate Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
- Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4. If **EUK-134** is to be present during the assay, supplement the assay medium with the final desired concentration of **EUK-134** and an equivalent concentration of DMSO in the control medium.
- Medium Exchange: Remove the cell culture medium from the Seahorse plate and gently wash the cells with the prepared assay medium. Finally, add the appropriate volume of assay medium (with or without **EUK-134**) to each well.
- Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
- Load Injection Ports: During the incubation, load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone and antimycin A) at the optimized concentrations for the cell line being used.

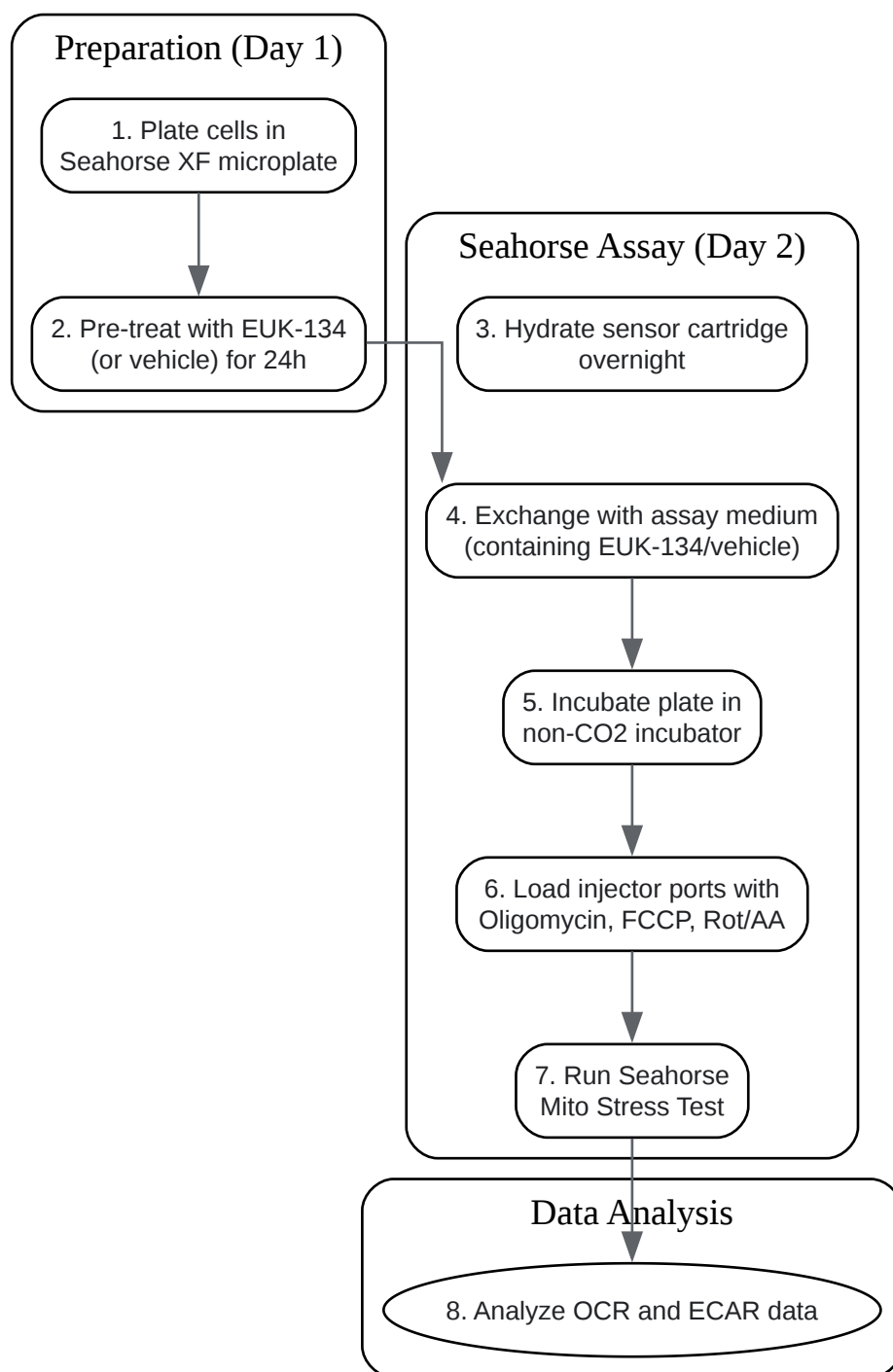
- Run Seahorse Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Initiate the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

## Mandatory Visualizations



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Caption: Mechanism of **EUK-134** in mitigating oxidative stress-induced mitochondrial dysfunction.



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Caption: Experimental workflow for Seahorse XF Cell Mito Stress Test with **EUK-134**.

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## References

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